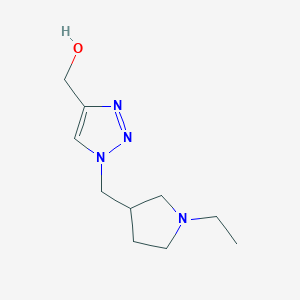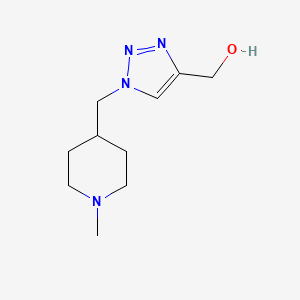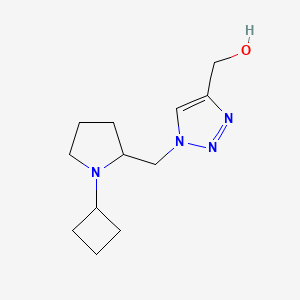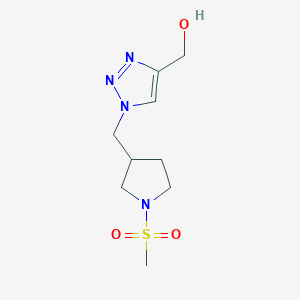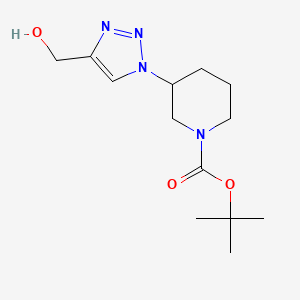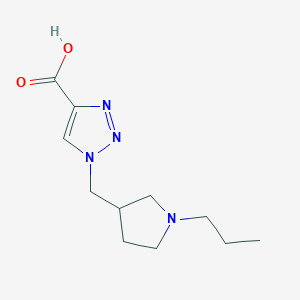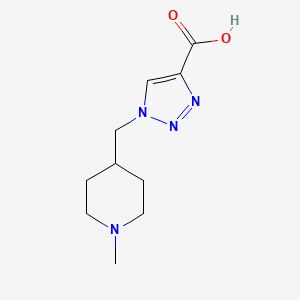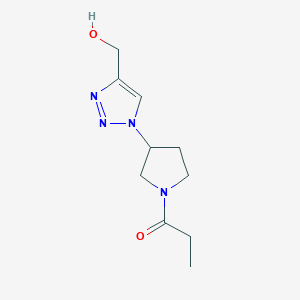![molecular formula C11H12N4 B1482151 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 2098026-46-9](/img/structure/B1482151.png)
6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Overview
Description
“6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile” is a chemical compound . It is a derivative of 1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile .
Synthesis Analysis
The synthesis of imidazole-containing compounds, including derivatives like “6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile”, has been studied extensively . For instance, Patel et al. synthesized 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole and evaluated it for anti-tubercular activity against Mycobacterium tuberculosis .Molecular Structure Analysis
The molecular structure of “6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile” can be represented by the Inchi Code: 1S/C7H6N4/c1-10-2-3-11-7(10)6(4-8)5-9-11/h2-3,5H,1H3 .Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Synthesis of Heterocyclic Compounds : The reactivity and versatility of heterocyclic compounds like pyrazoles, imidazoles, and pyridazines make them valuable scaffolds for synthesizing various bioactive molecules. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrates the potential of these scaffolds in generating diverse heterocyclic compounds, including pyrazolo-imidazoles, that could serve as a basis for further exploration into compounds like 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (Gomaa & Ali, 2020).
Anticancer and Antimicrobial Applications : Pyrazoline derivatives, which are structurally related to the queried compound, have shown a range of biological activities including anticancer and antimicrobial effects. This highlights the therapeutic potential of such compounds in treating various diseases and conditions. The synthesis strategies and biological evaluation of these derivatives are essential for developing new therapeutic agents (Shaaban, Mayhoub, & Farag, 2012).
Neurodegenerative Disorders : Pyrazoline-containing compounds have been identified as potential therapeutic targets for neurodegenerative disorders, showcasing the importance of heterocyclic compounds in addressing complex diseases such as Alzheimer's and Parkinson's. The neuroprotective properties of these compounds provide a foundation for future research into related structures (Ahsan et al., 2022).
properties
IUPAC Name |
6-cyclobutyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-14-5-6-15-11(14)9(7-12)10(13-15)8-3-2-4-8/h5-6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLAVHVKAAHDSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=C(C(=N2)C3CCC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



